2-Hydroxyisonicotinic acid

Description

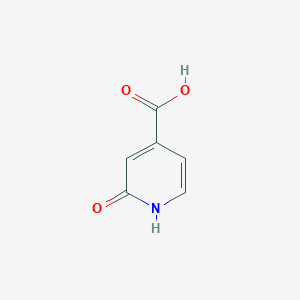

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCJLRTXPHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944942 | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-72-0 | |

| Record name | 22282-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known by its IUPAC name 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with significant applications in medicinal chemistry and as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and a hydroxypyridine moiety, imparts a range of interesting chemical properties and biological activities. This guide provides a comprehensive overview of its chemical characteristics, structural features, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-oxo-1,2-dihydropyridine-4-carboxylic acid | [1] |

| Synonyms | 2-Hydroxy-4-pyridinecarboxylic acid, 4-Carboxy-2(1H)-pyridinone | [2][3] |

| CAS Number | 22282-72-0 | [4] |

| Molecular Formula | C₆H₅NO₃ | [4] |

| Molecular Weight | 139.11 g/mol | [1][4] |

| Melting Point | >300 °C | [5] |

| Boiling Point (Predicted) | 384.0 ± 42.0 °C | [5] |

| pKa (Predicted) | 2.0 ± 0.20 | [5] |

| Solubility | Information not available | |

| LogP (Predicted) | 0.0731 | [4] |

Structure and Tautomerism

A crucial aspect of this compound's structure is its existence in tautomeric forms: the enol form (2-hydroxy-4-pyridinecarboxylic acid) and the keto form (2-oxo-1,2-dihydropyridine-4-carboxylic acid). Spectroscopic and crystallographic studies have shown that in the solid state, the compound predominantly exists as the keto tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This is a common feature for 2-hydroxypyridines.

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the keto form, along with the carboxylic acid group, allows for the formation of extensive intermolecular hydrogen bonding networks in the solid state. This contributes to its high melting point.

Spectral Data

¹H NMR Spectroscopy

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

A broad singlet for the N-H proton of the pyridone ring.

-

Signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns determined by their positions relative to the carbonyl, nitrogen, and carboxylic acid groups. For the related 2-hydroxynicotinic acid, proton signals are observed at approximately 8.4 ppm (doublet), 8.0 ppm (doublet), and 6.7 ppm (triplet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. Key expected chemical shifts include:

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[6]

-

A signal for the pyridone carbonyl carbon (C2).

-

Four signals for the other carbons of the pyridine ring, with their shifts influenced by the substituents. Aromatic and heteroaromatic carbons generally appear between 100 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For the keto tautomer, the following characteristic absorption bands are expected:

-

A broad O-H stretching band from the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.[7]

-

An N-H stretching band from the pyridone ring, around 3100-3000 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl, typically around 1760-1690 cm⁻¹.[7]

-

A strong C=O stretching band for the pyridone carbonyl, typically around 1680-1640 cm⁻¹.

-

C-N and C-C stretching vibrations within the pyridine ring.

Experimental Protocols

General Synthesis of 2-Oxo-1,2-dihydropyridine-4-carboxylic Acid

Several synthetic routes to 2-oxo-1,2-dihydropyridine carboxylic acids have been reported. A general approach involves the condensation of an active methylene compound with a β-keto ester or a related derivative, followed by cyclization. One such method is the reaction of an anilinomethylidene derivative of Meldrum's acid with an active methylene nitrile.[8]

Methodology:

-

Formation of the Anilinomethylidene Derivative: Meldrum's acid is reacted with triethyl orthoformate and an aniline derivative with heating.

-

Condensation and Cyclization: The resulting anilinomethylidene derivative is then reacted with a cyanoacetamide in the presence of a base, such as potassium hydroxide, in ethanol.

-

Acidification and Isolation: The reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivative.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[9]

Purification by Recrystallization

Methodology:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water, ethanol, or a mixture thereof).

-

If the solution is colored, treat it with activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Pathways

This compound and its derivatives are of interest in drug discovery. For instance, they serve as intermediates in the synthesis of various pharmaceuticals.

A notable biological pathway involving this molecule is its enzymatic degradation in certain microorganisms. In Mycobacterium sp. INA1, this compound is a key intermediate in the catabolism of isonicotinate. The enzyme 2-hydroxyisonicotinate dehydrogenase catalyzes the conversion of 2-hydroxyisonicotinate to 2,6-dihydroxypyridine-4-carboxylate.

Below is a diagram illustrating this enzymatic step.

Caption: Enzymatic conversion of this compound.

Conclusion

This compound is a molecule with a rich chemistry, characterized by its tautomerism and the presence of multiple functional groups. This guide has provided a detailed overview of its chemical and physical properties, structural aspects, and spectral characteristics. The outlined experimental protocols offer a starting point for its synthesis and purification. Furthermore, the identification of its role in a microbial metabolic pathway highlights its relevance in biochemical research. This comprehensive information serves as a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. This compound | C6H5NO3 | CID 280756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22282-72-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Oxo-1,2-dihydropyridine-4-carboxylic acid | VSNCHEM [vsnchem.com]

- 4. chemscene.com [chemscene.com]

- 5. One-pot synthesis of 3-carbomoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyisonicotinic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyisonicotinic acid (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid), a pivotal fine chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates its fundamental chemical properties, including its CAS number and molecular weight, and delves into its significant, albeit primarily supportive, role in the synthesis of higher-order chemical entities. While direct, extensive biological activity or modulation of specific signaling pathways by this compound itself is not widely documented in publicly available research, this guide will detail its applications as a foundational building block and provide generalized experimental contexts where it is employed.

Core Chemical and Physical Properties

This compound is a pyridine derivative with a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern imparts specific reactivity and solubility characteristics that are advantageous in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation |

| CAS Number | 22282-72-0 | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Molecular Formula | C₆H₅NO₃ | [1] |

| Synonyms | 2-Hydroxy-4-pyridinecarboxylic Acid, 2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Appearance | White to Orange to Green powder to crystal | |

| Purity | >98.0% (GC) |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, general synthetic routes for related pyridine carboxylic acids can provide insight into its production. The synthesis of pyridine derivatives often involves multi-step processes that may include cyclization reactions, followed by functional group manipulations such as hydrolysis of a nitrile or oxidation of an alkyl group to form the carboxylic acid. For instance, a general method for producing 2-pyridine carboxylic acid involves the hydrolysis of 2-cyanopyridine under alkaline conditions, followed by acid neutralization and extraction.[2]

A logical workflow for a laboratory-scale synthesis could be conceptualized as follows:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3] Its unique structure serves as a scaffold for building active pharmaceutical ingredients (APIs).

Key Application Areas:

-

Tuberculosis Therapeutics: It is used as a starting material in the synthesis of novel compounds aimed at treating tuberculosis.[3]

-

Metabolic Disorders: The compound is a precursor in the development of drugs targeting various metabolic disorders.[3]

-

HIV Protease Inhibitors: It plays a role in the optimization and synthesis of HIV drugs.[3]

-

Agrochemicals: In the agrochemical field, it contributes to the creation of compounds designed to enhance crop protection and yield.[3]

Biological Activity and Signaling Pathways: An Indirect Role

Current scientific literature does not extensively detail direct biological activities or specific signaling pathway modulation by this compound itself. Its significance is largely as a structural component of larger, biologically active molecules. The final synthesized compounds, which incorporate the this compound moiety, may interact with a wide array of biological targets.

For example, if this compound were used to synthesize a novel enzyme inhibitor, the resulting molecule's interaction with its target enzyme would be the focus of biological assays. The logical relationship can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxyisonicotinic Acid and its Isomer, 2-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of hydroxylated pyridinecarboxylic acids is of significant interest in medicinal chemistry and drug development due to their prevalence in various bioactive compounds. This technical guide provides a comprehensive overview of the synthetic pathways to two important isomers: 2-hydroxyisonicotinic acid and 2-hydroxynicotinic acid. A direct synthetic route from nicotinic acid to this compound is not chemically feasible due to the required isomerization of the pyridine core. Therefore, this guide presents two distinct, multi-step synthetic pathways.

The first pathway details a practical synthesis of This compound starting from isonicotinic acid. The second, and more direct, pathway outlines the synthesis of 2-hydroxynicotinic acid from nicotinic acid. For each pathway, this guide provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Part 1: Synthesis of this compound from Isonicotinic Acid

The synthesis of this compound (pyridine-4-carboxylic acid, 2-hydroxy-) from isonicotinic acid is a multi-step process that involves the activation of the pyridine ring via N-oxidation, followed by chlorination and subsequent hydrolysis.

Signaling Pathway

Caption: Synthesis of this compound from Isonicotinic Acid.

Experimental Protocols

Step 1: Synthesis of Isonicotinic Acid N-Oxide

-

Procedure: In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid.

-

Add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution.

-

Heat the reaction mixture at 70-80°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of 2-Chloroisonicotinic Acid

-

Procedure: To the crude isonicotinic acid N-oxide, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Adjust the pH to precipitate the crude 2-chloroisonicotinic acid.

-

Filter the precipitate, wash with cold water, and dry.

Step 3: Synthesis of this compound

-

Procedure: Suspend the crude 2-chloroisonicotinic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of solution.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| 1 | Isonicotinic Acid | Isonicotinic Acid N-Oxide | H₂O₂/Acetic Acid | >90% | - |

| 2 | Isonicotinic Acid N-Oxide | 2-Chloroisonicotinic Acid | POCl₃ | 60-70% | - |

| 3 | 2-Chloroisonicotinic Acid | This compound | NaOH (aq), HCl | High | >95% |

Part 2: Synthesis of 2-Hydroxynicotinic Acid from Nicotinic Acid

A more direct synthetic transformation can be achieved to produce the isomer, 2-hydroxynicotinic acid (pyridine-3-carboxylic acid, 2-hydroxy-), starting from nicotinic acid. This pathway also proceeds through N-oxidation and chlorination, followed by hydrolysis.

Signaling Pathway

Caption: Synthesis of 2-Hydroxynicotinic Acid from Nicotinic Acid.

Experimental Protocols

Step 1: Synthesis of Nicotinic Acid N-Oxide

-

Procedure: Dissolve nicotinic acid in glacial acetic acid in a round-bottom flask.

-

To this solution, add 30% hydrogen peroxide dropwise with stirring.

-

Heat the mixture to 70-80°C and maintain for 3-5 hours.

-

After cooling, the solvent is removed under reduced pressure to yield nicotinic acid N-oxide. This is often used in the next step without further purification.

Step 2: Synthesis of 2-Chloronicotinic Acid

-

Procedure: Suspend nicotinic acid N-oxide in an excess of phosphorus oxychloride (POCl₃).[1]

-

Add triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature may rise to around 50°C.[1]

-

Heat the resulting solution at 100°C for approximately 4 hours.[1]

-

Distill off the excess POCl₃ under vacuum.[1]

-

Pour the residue into water at a temperature below 40°C.[1]

-

Adjust the pH to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.[1]

-

Filter, wash, and dry the product.

Step 3: Synthesis of 2-Hydroxynicotinic Acid

-

Procedure: The hydrolysis of 2-chloronicotinic acid is achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.[2]

-

Alternatively, a one-pot synthesis from nicotinic acid N-oxide has been reported. After reacting nicotinic acid N-oxide with POCl₃ and an organic base (like tri-n-butylamine) under ice cooling, the excess POCl₃ is distilled off, and the residue is hydrolyzed with water to yield 2-hydroxynicotinic acid directly.[3]

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Melting Point (°C) |

| 1 | Nicotinic Acid | Nicotinic Acid N-Oxide | H₂O₂/Acetic Acid | High | - | - |

| 2 | Nicotinic Acid N-Oxide | 2-Chloronicotinic Acid | POCl₃ / Triethylamine | 65-70%[1] | - | 173-175[1] |

| 3 (Hydrolysis) | 2-Chloronicotinic Acid | 2-Hydroxynicotinic Acid | NaOH (aq), HCl | - | - | 258-260[2] |

| 3 (One-pot) | Nicotinic Acid N-Oxide | 2-Hydroxynicotinic Acid | POCl₃ / Tri-n-butylamine, H₂O | 47%[3] | 99%[3] | 261.8[3] |

Conclusion

This guide provides detailed synthetic routes for both this compound and 2-hydroxynicotinic acid. While the user's initial query specified a transformation that is not synthetically direct, the provision of a practical synthesis for the named target from a suitable precursor, alongside a more direct synthesis of a closely related and synthetically accessible isomer from the specified starting material, offers a comprehensive and practical resource for researchers in the field. The provided experimental protocols, quantitative data, and workflow diagrams are intended to support the successful synthesis of these valuable compounds in a research and development setting.

References

Spectroscopic Characterization of 2-Hydroxyisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid (CAS No. 22282-72-0), a derivative of isonicotinic acid, presents a molecule of interest for medicinal chemistry and drug development.[1] Isonicotinic acid derivatives have a history of biological activity, most notably as antitubercular agents.[2] A comprehensive understanding of the structural and electronic properties of this compound is paramount for its potential application. This technical guide outlines the standard procedures for acquiring and interpreting key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Due to the limited availability of public spectroscopic data for this compound, this document focuses on the experimental protocols and expected spectral features, providing a framework for researchers to generate and analyze this critical information.

A crucial aspect of this compound's structure is its existence in tautomeric forms: the 'hydroxy' form and the 'oxo' (or 'pyridone') form (2-oxo-1,2-dihydropyridine-4-carboxylic acid).[3][4] The equilibrium between these tautomers can be influenced by the solvent and the physical state (solid or solution), which will be reflected in the spectroscopic data.

Caption: Tautomeric forms of this compound.

Spectroscopic Data Summary

While specific, publicly available datasets for this compound are scarce, the following tables outline the expected spectral characteristics based on its structure and the known ranges for similar functional groups. These tables are intended to serve as a guide for the analysis of experimentally obtained data.

Table 1: Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Notes |

| H-3 | 6.5 - 7.0 | Doublet | 1-3 | |

| H-5 | 7.5 - 8.0 | Doublet of doublets | 5-8, 1-3 | |

| H-6 | 8.0 - 8.5 | Doublet | 5-8 | |

| -OH (Carboxyl) | 10.0 - 13.0 | Broad Singlet | - | Exchangeable with D₂O |

| -NH/-OH (Ring) | Variable | Broad Singlet | - | Dependent on tautomeric form and solvent |

Table 2: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 | 160 - 170 | Highly dependent on tautomeric form (C-O vs C=O) |

| C-3 | 105 - 115 | |

| C-4 | 140 - 150 | |

| C-5 | 120 - 130 | |

| C-6 | 145 - 155 | |

| C=O (Carboxyl) | 165 - 175 |

Table 3: Expected IR Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | Position can be affected by hydrogen bonding |

| C=O (Pyridone) | 1640 - 1680 | Strong | If the oxo tautomer is present |

| C=C / C=N | 1550 - 1650 | Medium-Strong | Aromatic and pyridone ring stretches |

| C-O | 1200 - 1300 | Medium-Strong |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 140.034 | For the molecular formula C₆H₅NO₃ (Monoisotopic Mass: 139.027) |

| [M-H]⁻ | 138.012 | |

| [M+Na]⁺ | 162.016 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and allow for the observation of exchangeable protons.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform baseline correction.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.

-

-

Mass Spectrometry Analysis:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

-

Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be run.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal.

-

-

Data Analysis:

-

Identify the molecular ion peak in both positive and negative modes.

-

Use high-resolution mass spectrometry to determine the accurate mass and predict the elemental formula.

-

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity, purity, and for understanding its chemical properties. While publicly available spectral data is limited, the experimental protocols and expected spectral features outlined in this guide provide a robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data. Careful consideration of the tautomeric equilibrium is critical for a complete and accurate structural elucidation. This foundational data is a prerequisite for any further investigation into the biological activity and potential therapeutic applications of this and related compounds.

References

- 1. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H5NO3 | CID 280756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Tautomerism in 2-Hydroxyisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisonicotinic acid, a heterocyclic compound of interest in pharmaceutical and materials science, exhibits complex tautomeric equilibria in solution. This guide provides an in-depth analysis of its structural isomerism, focusing on the interplay between the pyridinol, pyridone, and zwitterionic forms. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside computational insights. Quantitative data, based on analogous compounds, are summarized to illustrate the profound influence of solvent polarity on the tautomeric distribution. This document serves as a comprehensive resource for researchers investigating the physicochemical properties and reaction mechanisms of this compound and its derivatives.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, polarity, and biological activity.[1] this compound (also known as 2-hydroxy-4-pyridinecarboxylic acid) is a prime example of a heterocyclic compound where prototropic tautomerism dictates its chemical behavior.

The presence of a hydroxyl group at the 2-position of the pyridine ring, in conjunction with the ring nitrogen and the carboxylic acid at the 4-position, allows for the existence of three principal tautomeric forms:

-

2-Hydroxypyridine-4-carboxylic acid (Enol form): An aromatic hydroxypyridine structure.

-

2-Oxo-1,2-dihydropyridine-4-carboxylic acid (Keto or Pyridone form): A non-aromatic pyridone structure.

-

4-Carboxy-1,2-dihydropyridinium-2-olate (Zwitterionic form): A dipolar ionic form where the carboxylic proton has transferred to the pyridine nitrogen.

Figure 1: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes the expected distribution of tautomers in various solvents, with equilibrium constants defined as KT = [Pyridone or Zwitterion] / [Enol].

| Solvent | Dielectric Constant (ε) | Predominant Tautomer(s) | Estimated KT | Rationale |

| Gas Phase | 1 | Enol | < 1 | In the absence of solvent stabilization, the aromatic enol form is predicted to be more stable.[4] |

| Cyclohexane | 2.0 | Enol / Pyridone | ~ 1 | In non-polar solvents, both tautomers can coexist in comparable amounts.[3] |

| Chloroform | 4.8 | Pyridone | > 1 | The increased polarity begins to favor the more polar pyridone tautomer. |

| Ethanol | 24.6 | Pyridone / Zwitterion | >> 1 | Polar protic solvents strongly stabilize the pyridone and zwitterionic forms through hydrogen bonding. |

| Water | 80.1 | Pyridone / Zwitterion | >>> 1 | The high polarity and hydrogen bonding capacity of water heavily favors the charged zwitterionic and polar pyridone forms.[2] |

| DMSO | 46.7 | Pyridone / Zwitterion | >> 1 | Polar aprotic solvents favor the polar tautomers; zwitterionic forms of similar compounds have been observed in DMSO.[5] |

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios in solution is primarily accomplished through spectroscopic methods. NMR and UV-Vis spectroscopy are particularly powerful tools for this purpose.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the tautomeric equilibrium if the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6][7]

Objective: To determine the tautomeric equilibrium constant (KT) of this compound in various deuterated solvents by 1H NMR.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD, D2O). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record high-resolution 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify distinct sets of aromatic proton signals corresponding to the different tautomers. The pyridone and zwitterionic forms are expected to have signals at different chemical shifts compared to the enol form due to changes in aromaticity and charge distribution.

-

The N-H proton of the pyridone tautomer and the N+-H proton of the zwitterion are expected to appear as broad singlets at a downfield chemical shift (typically >10 ppm in DMSO-d6).

-

The O-H proton of the enol form will also be present, though it may exchange with residual water in the solvent.

-

-

Quantification:

-

Carefully integrate the area of well-resolved, non-overlapping proton signals for each tautomer. For instance, the signals of the protons at the 3, 5, and 6 positions of the pyridine ring can be used.

-

Calculate the mole fraction (χ) of each tautomer from the integrated areas. For an equilibrium between two species, A and B, using signals with the same number of protons: χA = IntegralA / (IntegralA + IntegralB)

-

The equilibrium constant is then calculated as KT = χPyridone/Zwitterion / χEnol.

-

Figure 2: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy Protocol

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in a range of spectroscopic-grade solvents (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Spectral Analysis:

-

Analyze the spectra for changes in the position and intensity of absorption bands as a function of solvent polarity.

-

The aromatic enol form is expected to have a λmax at a shorter wavelength compared to the more conjugated pyridone form.

-

The zwitterionic form in aqueous solution may present unique absorption bands, often at longer wavelengths, which can be used as a diagnostic marker. For instance, the zwitterionic form of 3-hydroxypyridine in water shows distinct peaks around 247 nm and 315 nm, while the enol form absorbs around 278 nm.[4]

-

-

Quantitative Estimation (where distinct bands are present):

-

If the molar absorptivity coefficients (ε) for each tautomer at a specific wavelength are known or can be estimated (e.g., by using "locked" derivatives or computational methods), the concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc).

-

The equilibrium constant can then be calculated from the ratio of the concentrations.

-

Computational Chemistry Insights

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental studies.[9][10] These methods can predict:

-

Relative Stabilities: The ground-state energies of the different tautomers can be calculated in the gas phase and in solution (using continuum solvent models like PCM), allowing for the prediction of the most stable tautomer and the tautomerization energy (ΔET).[4]

-

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer, which is crucial for assigning experimental signals.[11]

-

Reaction Pathways: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state, providing insight into the kinetics of the tautomerization process.

Figure 3: Logic diagram for tautomerism studies.

Conclusion

The tautomerism of this compound is a complex interplay of at least three forms: enol, pyridone, and zwitterion. The equilibrium is profoundly influenced by the solvent environment, with polar, protic solvents strongly favoring the pyridone and zwitterionic species. A combined approach utilizing NMR and UV-Vis spectroscopy, supported by computational modeling, provides a robust framework for the qualitative and quantitative characterization of this equilibrium. For professionals in drug development and materials science, a thorough understanding of the predominant tautomeric form under specific conditions is essential for predicting molecular properties, designing synthetic routes, and elucidating mechanisms of action.

References

- 1. eu-opensci.org [eu-opensci.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. scispace.com [scispace.com]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known as 2-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃.[1] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, suggests the potential for complex solubility behavior, influenced by pH and the hydrogen-bonding capacity of the solvent. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a visual representation of a standard experimental workflow.

Despite its relevance in medicinal chemistry and organic synthesis, a thorough review of scientific literature and chemical databases reveals a notable scarcity of precise, quantitative solubility data for this compound in various organic and inorganic solvents. Qualitative descriptions such as "slightly soluble in water" are available, but numerical data (e.g., in g/100 mL or mol/L) remain largely unpublished.[2][3] This guide aims to bridge this gap by providing researchers with the methodologies to generate this critical data in-house.

A study on the solubility of hydroxynicotinic acid isomers in water and ethanol found that in ethanol, the 2-hydroxy isomer (2-hydroxynicotinic acid) is among the most soluble of the isomers studied.[4] While not the exact compound of interest, this suggests that this compound may also exhibit favorable solubility in polar protic solvents like ethanol.

Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction | Method of Determination |

| Water | 25 | e.g., Shake-Flask | |||

| Ethanol | 25 | e.g., Shake-Flask | |||

| Methanol | 25 | e.g., Shake-Flask | |||

| Acetone | 25 | e.g., Shake-Flask | |||

| Dichloromethane | 25 | e.g., Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | 25 | e.g., Shake-Flask |

Experimental Protocols

To empower researchers to determine the solubility of this compound, two standard and widely accepted experimental protocols are detailed below: the Equilibrium Shake-Flask Method and Potentiometric Titration.

Equilibrium Shake-Flask Method

This is a robust method for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, either centrifuge the sample or allow it to stand undisturbed in the temperature-controlled environment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in the desired units (e.g., mg/mL, mol/L).

Potentiometric Titration

This method is particularly useful for ionizable compounds like this compound and can also be used to determine the pKa.

Objective: To determine the aqueous solubility of this compound by measuring the pH change during titration.

Materials:

-

This compound (solid)

-

Deionized water

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Preparation of a Slurry: Prepare a slurry of this compound in a known volume of deionized water. Ensure there is an excess of undissolved solid.

-

Titration: While stirring the slurry, add the standardized titrant (NaOH for an acidic compound) in small, precise increments.

-

pH Measurement: Record the pH of the slurry after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The point at which the solid phase completely dissolves is indicated by a distinct change in the shape of the titration curve. The solubility can be calculated from the amount of titrant added up to this point. Alternatively, more complex thermodynamic models can be fitted to the entire titration curve to determine both solubility and pKa.

Mandatory Visualization

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyisonicotinic acid (also known as 2-hydroxy-4-pyridinecarboxylic acid or its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid), a key heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document details the historical discovery of the molecule, its initial characterization, and various methods for its synthesis. Quantitative data, detailed experimental protocols, and visualizations of relevant pathways are presented to serve as a valuable resource for the scientific community.

Introduction

This compound is a pyridinecarboxylic acid derivative that has garnered interest as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring both a hydroxyl (or oxo) group and a carboxylic acid function on a pyridine ring, imparts unique chemical properties that are leveraged in drug development and other fine chemical industries. This guide explores the origins of this compound, from its initial identification as a microbial metabolite to its chemical synthesis and characterization.

Discovery and History

The first definitive identification and characterization of this compound in the scientific literature dates back to 1978. Gupta and Shukla reported its isolation as a metabolite during the microbial transformation of isonicotinic acid and the anti-tuberculosis drug isoniazid by the bacterium Sarcina sp.[1] This discovery was significant as it elucidated a key step in the metabolic pathway of these compounds.

Microbial Transformation Pathway

The biotransformation of isonicotinic acid to this compound is a critical step in the metabolic cascade within Sarcina sp. This process is followed by further hydroxylation to citrazinic acid. The pathway highlights the enzymatic machinery within the microorganism capable of hydroxylating the pyridine ring.

Figure 1: Microbial metabolism of isonicotinic acid in Sarcina sp.

Physicochemical Properties and Characterization

This compound exists in equilibrium with its tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism is a key feature of its chemical behavior.

Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 22282-72-0 | [2][3] |

| Molecular Formula | C6H5NO3 | [2][3] |

| Molecular Weight | 139.11 g/mol | [2][3] |

| Melting Point | >300 °C | [2] |

| pKa | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| LogP | 0.0731 | [4] |

Spectral Characterization

The initial characterization by Gupta and Shukla provided key spectral data for the identification of the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum showed a doublet at 2.07 τ (J = 6 cps) corresponding to the α-proton of the pyridine ring and a signal at 3.19 τ for the β-protons. The reduction in the number of α-protons compared to isonicotinic acid indicated substitution at the 2-position.[1]

-

Mass Spectrometry (MS): The mass spectrum exhibited a molecular ion peak at m/e 139, consistent with the molecular formula C6H5NO3. Other prominent peaks were observed at m/e 122 (loss of OH) and m/e 111 (loss of a carbonyl group).[1]

Synthesis of this compound

While first identified as a metabolite, chemical synthesis routes are crucial for its application in research and development. The following sections detail experimental protocols for its preparation.

Microbial Synthesis (Based on Gupta and Shukla, 1978)

This protocol describes the formation of this compound through microbial transformation.

Experimental Protocol:

-

Organism and Culture: Sarcina sp. is grown in a suitable medium containing isonicotinic acid or isoniazid as the carbon source.

-

Incubation: Resting cells are incubated with a 0.1% solution of isonicotinic acid in the presence of 0.5 mM KCN for 24 hours, or without KCN at 30-35°C with occasional shaking for 72-96 hours.

-

Extraction: The culture broth is centrifuged to remove cells. The supernatant is then acidified and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The extracted compound is purified using chromatographic techniques, such as column chromatography on silica gel.

-

Characterization: The purified product is characterized by NMR and mass spectrometry to confirm its identity as this compound.[1]

Chemical Synthesis

Figure 2: A plausible synthetic route for this compound.

Biological Activity and Applications

This compound serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][5] Its utility is primarily as a synthetic intermediate, and there is limited information in the searched literature regarding its direct biological activity on specific signaling pathways or receptors.

Role as a Pharmaceutical Intermediate

The compound's structure is incorporated into more complex molecules to modulate their pharmacological properties. It is used in the synthesis of compounds targeting a range of conditions, including tuberculosis and metabolic disorders.[5]

Agricultural Applications

In the field of agricultural chemistry, this compound has been investigated as a potential plant growth regulator.[1]

Conclusion

This compound, first discovered as a microbial metabolite, has become a valuable compound in synthetic chemistry. This guide has provided a detailed account of its history, physicochemical properties, and methods of synthesis. While its direct biological activity remains an area for further investigation, its role as a key intermediate in the development of new therapeutic and agricultural agents is well-established. The information compiled herein serves as a foundational resource for researchers engaged in the exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Hydroxyisonicotinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

2-Hydroxyisonicotinic acid, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a pyridine derivative of significant interest in medicinal chemistry. While direct biological activity data for this compound is limited, it serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its derivatives have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. A particularly noteworthy area of research is the potential for isonicotinic acid-based compounds to act as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD), a key enzyme in the cellular response to hypoxia. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Compound: this compound

This compound is a versatile chemical building block.[1] Its structure, featuring both a hydroxyl group and a carboxylic acid on a pyridine ring, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.[1]

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD)

A primary area of interest for isonicotinic acid derivatives is their potential to inhibit HIF prolyl hydroxylases (PHDs). PHDs are key enzymes in the HIF-1 signaling pathway, which governs the cellular response to low oxygen levels (hypoxia).

The HIF-1 Signaling Pathway

Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. In hypoxic conditions, PHD activity is reduced, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of numerous genes involved in processes such as erythropoiesis, angiogenesis, and anaerobic metabolism. Inhibition of PHDs can mimic a hypoxic state, leading to the stabilization of HIF-α and the activation of these downstream genes, which has therapeutic implications for conditions like anemia.

References

An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid Derivatives: Synthesis, Characteristics, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisonicotinic acid, a pyridine carboxylic acid derivative, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, fundamental characteristics, and biological activities of these compounds. It details the synthetic routes to the core structure and its key derivatives, including esters, amides, and Schiff bases. The document further explores their potent anti-inflammatory and antimicrobial properties, supported by quantitative data and an elucidation of their mechanisms of action. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application in research and drug development.

Introduction

This compound (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a heterocyclic organic compound that has garnered considerable attention as a privileged scaffold in the design of novel therapeutic agents. Its structural rigidity, potential for hydrogen bonding, and the presence of multiple reactive sites make it an ideal starting point for the synthesis of a wide array of derivatives. These derivatives have demonstrated a broad spectrum of biological activities, most notably as anti-inflammatory and antimicrobial agents. This guide aims to provide a detailed technical overview for researchers and professionals engaged in the discovery and development of new drugs based on this promising chemical entity.

Synthesis of this compound and its Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use in medicinal chemistry.

Synthesis of the this compound Core

A highly efficient, one-step method for the synthesis of this compound involves the reaction of nicotinic acid N-oxide with phosphorus oxychloride (POCl₃) in the presence of an organic base.[1]

Experimental Protocol: Synthesis of this compound [1]

-

To a solution of nicotinic acid N-oxide (1 mole) in a suitable organic solvent (e.g., acetonitrile), add phosphorus oxychloride (1.2 moles) and an organic base (e.g., triethylamine, 1.5 moles) under controlled cooling (ice bath).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Following the reaction, carefully quench the mixture with water.

-

The resulting precipitate of this compound is then collected by filtration, washed with cold water, and dried under vacuum.

-

This method has been reported to yield the product in high purity (99%) and a moderate yield (47%).[1]

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound is a key handle for the synthesis of various derivatives, primarily esters and amides.

Esterification of this compound can be achieved through standard methods, such as Fischer-Speier esterification or by activation of the carboxylic acid.

Experimental Protocol: General Esterification

-

Suspend this compound (1 mole) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography.

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

Experimental Protocol: General Amide Synthesis

-

Acid Chloride Formation: Suspend this compound (1 mole) in an inert solvent (e.g., dichloromethane) and add thionyl chloride (1.2 moles) dropwise at 0°C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add a solution of the desired amine (1.1 moles) and a base (e.g., triethylamine, 1.2 moles) at 0°C. Stir the reaction mixture at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Schiff base derivatives are readily synthesized by the condensation of a hydrazide derivative of this compound with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of Schiff Base Derivatives [2]

-

Hydrazide Formation: Prepare the methyl or ethyl ester of this compound as described above. Dissolve the ester (1 mole) in ethanol and add hydrazine hydrate (1.5 moles). Reflux the mixture for 4-6 hours. Cool the reaction mixture to obtain the hydrazide precipitate, which is then filtered and dried.

-

Schiff Base Formation: Dissolve the this compound hydrazide (1 mole) in a suitable solvent (e.g., ethanol) and add the desired aldehyde or ketone (1.1 moles). Add a catalytic amount of glacial acetic acid and reflux the mixture for 3-5 hours.

-

Upon cooling, the Schiff base derivative precipitates out and can be collected by filtration and recrystallized from a suitable solvent. The synthesis of an isoniazid/2-hydroxy nicotinoid Schiff base compound has been reported to be conducted in a 40℃ water bath.[2]

Basic Characteristics

This compound is a white to off-white crystalline solid. It exhibits tautomerism, existing in equilibrium with its 2-pyridone form. This property influences its chemical reactivity and biological interactions. The physicochemical properties of the parent compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Melting Point | 258-261 °C |

| pKa | (Data not readily available in search results) |

| LogP | (Data not readily available in search results) |

| Solubility | (Data not readily available in search results) |

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as both anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Certain isonicotinate derivatives have been identified as potent inhibitors of reactive oxygen species (ROS), exhibiting significant anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity of Isonicotinates

| Compound | IC₅₀ (µg/mL) vs. ROS Production | Reference |

| Isonicotinate Derivative 5 | 1.42 ± 0.1 | [3] |

| Isonicotinate Derivative 6 | (Data not in snippet) | [3] |

| Isonicotinate Derivative 8a | (Data not in snippet) | [3] |

| Isonicotinate Derivative 8b | (Data not in snippet) | [3] |

| Ibuprofen (Standard) | 11.2 ± 1.9 | [3] |

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory mechanism of these derivatives is primarily attributed to their ability to inhibit the production of ROS. Elevated levels of ROS are known to trigger inflammatory cascades, including the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) such as p38 and ERK. These signaling pathways lead to the upregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of inflammation. By scavenging ROS, this compound derivatives can effectively suppress this inflammatory signaling cascade.

Experimental Protocol: In Vitro ROS Inhibition Assay [3]

-

Cell Culture: Culture a suitable cell line (e.g., human neutrophils) in appropriate media.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (this compound derivatives) for a specified time.

-

ROS Induction: Stimulate the cells with a known ROS inducer (e.g., phorbol myristate acetate - PMA).

-

ROS Detection: Measure the intracellular ROS levels using a fluorescent probe (e.g., 2',7'-dichlorofluorescein diacetate - DCFH-DA).

-

Data Analysis: Quantify the fluorescence intensity and calculate the IC₅₀ values for each compound.

Antimicrobial Activity

Schiff base derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of a Schiff Base Derivative [2]

| Organism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Isoniazid/2-hydroxynicotinoid Schiff base | 201.25 |

| Escherichia coli | Isoniazid/2-hydroxynicotinoid Schiff base | 100.63 |

Mechanism of Action: Antimicrobial Effects

The antimicrobial activity of these Schiff base derivatives is believed to be multifactorial. The imine group (-N=CH-) is crucial for their biological activity. One proposed mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[2] Additionally, these compounds can chelate with metal ions, which can enhance their antimicrobial efficacy. The resulting metal complexes may have altered lipophilicity, facilitating their entry into bacterial cells where they can interfere with essential biological processes, such as DNA replication and enzymatic activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2]

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (S. aureus, E. coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential. Their straightforward synthesis and amenability to structural modification make them attractive candidates for further exploration in drug discovery programs. The potent anti-inflammatory and antimicrobial activities demonstrated by certain derivatives warrant further investigation, including in vivo efficacy and safety studies. Future research should focus on expanding the library of these derivatives, exploring a wider range of biological targets, and optimizing their pharmacokinetic and pharmacodynamic properties to develop novel and effective therapeutic agents for a variety of diseases. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

A Theoretical Exploration of 2-Hydroxyisonicotinic Acid Stability: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of 2-hydroxyisonicotinic acid's stability, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental studies on this specific compound, this document leverages established principles of computational chemistry and robust data from closely related isomers to provide a comprehensive theoretical framework. The focus is on tautomeric and conformational stability, which are critical determinants of a molecule's physicochemical properties, reactivity, and biological activity.

Introduction: The Significance of Structural Stability

This compound, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a pyridine derivative with functional groups that can participate in complex intermolecular interactions. Its stability is not defined by a single static structure but by a dynamic equilibrium between different tautomers and conformers. Understanding the energetic landscape of these forms is paramount for predicting its behavior in different environments, from in vivo conditions to solid-state formulations. Theoretical studies, particularly those employing quantum mechanical calculations, provide a powerful lens through which to explore these structural nuances.

Tautomerism: The Keto-Enol Equilibrium

A primary determinant of this compound's stability is the equilibrium between its hydroxy (enol) and oxo (keto) tautomers. This phenomenon is characteristic of hydroxypyridines. The relative position of the substituent groups on the pyridine ring dictates the favored tautomeric form.

Theoretical studies on the isomeric 2-hydroxynicotinic acid have shown that the oxo tautomer (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid) is more energetically favored than the hydroxy form.[1][2] This preference is a general trend for 2- and 4-hydroxypyridines, where the oxo form benefits from amide-like resonance stabilization. Based on these established principles, it is highly probable that this compound also predominantly exists in its oxo tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid.

The logical workflow for a computational investigation into this tautomerism is outlined below.

Conformational Analysis

Beyond tautomerism, the rotational freedom of the carboxylic acid group gives rise to different conformers. The orientation of the -COOH group relative to the pyridine ring can be influenced by intramolecular hydrogen bonding and steric effects. The two primary conformers would involve the carboxylic acid's hydroxyl group pointing towards or away from the ring's nitrogen atom. The relative energies of these conformers are typically small, but their populations can influence crystal packing and solubility.

A theoretical investigation into the conformational landscape would follow a similar workflow to the tautomer analysis, focusing on the potential energy surface as a function of the dihedral angle of the carboxylic acid group.

Quantitative Theoretical Data

Table 1: Calculated Gas-Phase Thermodynamic Properties for Hydroxynicotinic Acid Tautomers at 298.15 K

| Compound | Tautomer | Method | Relative Enthalpy (ΔH) (kJ·mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ·mol⁻¹) |

| 2-Hydroxynicotinic Acid | Hydroxy | G3MP2 | 16.3 | 15.6 |

| Oxo | G3MP2 | 0.0 | 0.0 | |

| Hydroxy | CBS-QB3 | 15.5 | 14.8 | |

| Oxo | CBS-QB3 | 0.0 | 0.0 | |

| 4-Hydroxynicotinic Acid | Hydroxy | G3MP2 | 0.0 | 0.0 |

| Oxo | G3MP2 | 1.8 | 2.5 | |

| Hydroxy | CBS-QB3 | 0.0 | 0.0 | |

| Oxo | CBS-QB3 | 1.3 | 2.0 |

Data sourced from a study on hydroxynicotinic acids and is presented here for illustrative purposes.[3]

This table demonstrates that for the 2-hydroxy isomer, the oxo form is significantly more stable, whereas for the 4-hydroxy isomer, the hydroxy form is slightly favored in the gas phase.[3] Given that this compound has the hydroxyl group at the 2-position, a similar preference for the oxo tautomer is expected.

Methodologies for Theoretical Stability Studies

The successful theoretical investigation of molecular stability relies on well-established computational protocols. These methods are designed to approximate solutions to the Schrödinger equation, providing energies and other properties of the molecular system.

Density Functional Theory (DFT)

A widely used method for geometry optimization and frequency calculations due to its balance of accuracy and computational cost.

-

Protocol:

-

Functional Selection: Choose a suitable functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: Employ a basis set appropriate for the system size and desired accuracy, for instance, a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions for both heavy atoms and hydrogens.

-

Geometry Optimization: Perform an unconstrained geometry optimization to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal enthalpies, and Gibbs free energies.

-

The relationship between these computational steps is crucial for a valid theoretical study.

High-Accuracy Composite Methods

For more accurate energy calculations, composite methods are often employed on the DFT-optimized geometries.

-

Protocol:

-

Methods like CBS-QB3 or G3MP2: These "model chemistries" approximate a high-level calculation by combining results from several lower-level calculations.

-

Single-Point Energy Calculation: This is performed on the previously optimized geometry to refine the electronic energy. This approach, known as a "single-point" calculation, is less computationally demanding than a full geometry optimization at this higher level of theory.

-

Application: The resulting energies are used to calculate more reliable relative energies between tautomers and conformers.

-

Conclusion and Future Directions

Based on robust theoretical principles and data from analogous systems, this guide posits that this compound most likely exists predominantly as its 2-oxo-1,2-dihydropyridine-4-carboxylic acid tautomer. The stability will also be influenced by the conformation of the carboxylic acid group, though to a lesser extent.

For drug development professionals and materials scientists, this theoretical insight is crucial. The dominant tautomeric form will govern the molecule's hydrogen bonding patterns, polarity, and shape, which in turn dictate its solubility, crystal structure, and interactions with biological targets.

Future work should focus on dedicated computational and experimental studies for this compound to confirm these theoretical predictions. Such studies would involve high-level quantum chemical calculations, as well as experimental techniques like NMR spectroscopy in various solvents and single-crystal X-ray diffraction to unequivocally determine its structure in solution and solid states. This will provide a more complete picture of this molecule's behavior and unlock its full potential in various applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, an isomer of nicotinic acid, is a molecule of interest in various fields, including pharmaceutical and biochemical research. Accurate and precise quantification of this analyte in complex mixtures is crucial for quality control, metabolic studies, and formulation development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A supplementary UV-Vis spectrophotometric method is also described for simpler, high-concentration applications.

Quantitative Data Summary

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical quantitative performance of the detailed methods.

| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | < 0.05 µg/mL | ~1 µg/mL |

| Limit of Quantification (LOQ) | 0.2 - 0.6 µg/mL | < 0.2 µg/mL | ~3 µg/mL |

| Linearity Range | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL | 5 - 50 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |

| Precision (%RSD) | < 2% | < 1.8% | < 5% |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex mixtures where high sensitivity is not the primary requirement.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol: HPLC-UV

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Ultrapure water

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

The mobile phase composition will be isocratic, for example, a mixture of 90:10 (v/v) of Mobile Phase A and Mobile Phase B. The exact ratio should be optimized for best peak shape and separation.

4. Preparation of Standard Solutions

-